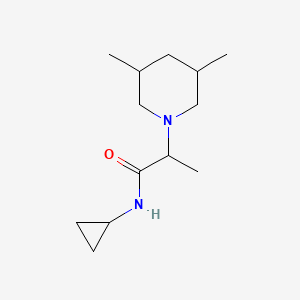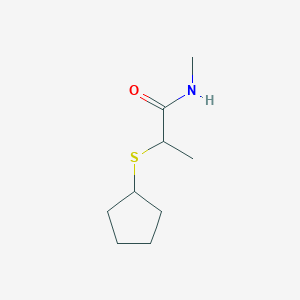![molecular formula C15H22N2OS B7516153 Cyclopentyl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7516153.png)
Cyclopentyl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentyl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the class of piperazine derivatives, which has been extensively studied for its pharmacological properties.
Wirkmechanismus
The mechanism of action of Cyclopentyl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the serotonin and dopamine systems. The compound has been shown to increase the levels of these neurotransmitters, which may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
Cyclopentyl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters, including serotonin and dopamine, which may contribute to its antidepressant and anxiolytic effects. The compound has also been shown to have anxiolytic effects in animal models, reducing anxiety-related behavior.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Cyclopentyl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone is its potential as a therapeutic agent for various neurological disorders. The compound has shown promising results in animal models, and further research is needed to determine its efficacy in humans. However, one of the limitations of this compound is its potential toxicity and side effects, which need to be carefully studied before it can be used as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the research on Cyclopentyl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone. One of the main directions is the development of more potent and selective derivatives of this compound. Another direction is the study of its potential as an anticancer agent, as it has shown promising results in inducing apoptosis in cancer cells. Additionally, the compound's potential as a therapeutic agent for various neurological disorders needs to be further studied, including its efficacy and safety in humans.
Conclusion:
In conclusion, Cyclopentyl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound has shown promising results in the treatment of various neurological disorders and as an anticancer agent. However, further research is needed to determine its efficacy and safety in humans. The development of more potent and selective derivatives of this compound and the study of its potential as a therapeutic agent for various neurological disorders are some of the future directions for research on this compound.
Synthesemethoden
The synthesis of Cyclopentyl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone involves the reaction between cyclopentanone, thiophenemethylamine, and piperazine in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of an imine intermediate, which is reduced to the final product using a reducing agent. This synthesis method has been optimized to yield high purity and high yield of the product.
Wissenschaftliche Forschungsanwendungen
Cyclopentyl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone has been extensively studied for its potential applications in various fields of scientific research. The compound has shown promising results in the treatment of various neurological disorders, such as depression, anxiety, and schizophrenia. It has also been studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
cyclopentyl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2OS/c18-15(14-3-1-2-4-14)17-8-6-16(7-9-17)11-13-5-10-19-12-13/h5,10,12,14H,1-4,6-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETKGQQGUNYBTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopentyl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Methyl-3-[(4-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516089.png)
![tert-butyl N-[3-[2-(1,3-benzothiazol-2-yl)piperidin-1-yl]-3-oxopropyl]carbamate](/img/structure/B7516093.png)
![5-chloro-2-fluoro-N-[3-(2-methylpropoxy)propyl]benzamide](/img/structure/B7516094.png)
![1-[(2-Methylphenyl)methyl]pyridin-2-one](/img/structure/B7516110.png)
![2,2-Dimethyl-1-[4-(thiophen-3-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7516126.png)
![N-[2-[2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyrrolidin-1-yl]acetyl]-2-phenylacetamide](/img/structure/B7516142.png)
![2-[2-(3,5-Dimethylpiperidin-1-yl)-2-oxoethyl]phthalazin-1-one](/img/structure/B7516144.png)


![Cyclohex-3-en-1-yl-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7516163.png)

